4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate
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Overview
Description
4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a pyrazole ring, and a nitrobenzoate moiety. Its molecular formula is C22H16ClN3O5S.
Scientific Research Applications
4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-nitrobenzoic acid, which is then esterified to form methyl 5-chloro-2-nitrobenzoate . This intermediate is then reacted with 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of 5-amino-2-nitrobenzoate derivatives.
Reduction: Formation of 5-chloro-2-aminobenzoate derivatives.
Substitution: Formation of various substituted benzoate derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate involves its interaction with specific molecular targets. The compound’s sulfonyl and nitro groups are key functional groups that contribute to its reactivity and biological activity. These groups can interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-2-nitrobenzoate: Shares the nitrobenzoate moiety but lacks the pyrazole and benzenesulfonyl groups.
5-chloro-2-nitrobenzoic acid: Similar structure but without the ester and pyrazole components.
Uniqueness
4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the pyrazole ring and benzenesulfonyl group differentiates it from simpler nitrobenzoate derivatives, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 5-chloro-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O6S/c1-15-21(34(31,32)18-10-6-3-7-11-18)22(26(25-15)17-8-4-2-5-9-17)33-23(28)19-14-16(24)12-13-20(19)27(29)30/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTTVDCAYLNOQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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